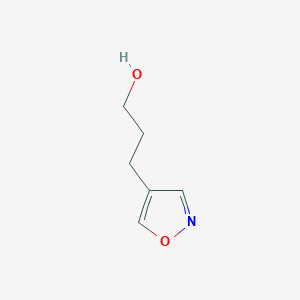

3-(Isoxazol-4-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Isoxazol-4-yl)propan-1-ol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free methods are also available .

Industrial Production Methods

In an industrial setting, the production of 3-(Isoxazol-4-yl)propan-1-ol may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Isoxazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazolines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

Oxidation: Formation of 3-(Isoxazol-4-yl)propanoic acid.

Reduction: Formation of 3-(Isoxazol-4-yl)propan-1-amine.

Substitution: Formation of 3-(Isoxazol-4-yl)propyl chloride or bromide.

Scientific Research Applications

3-(Isoxazol-4-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Isoxazol-4-yl)propan-1-ol depends on its specific application. For example, as an acetylcholinesterase inhibitor, it interacts with the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In other applications, it may interact with different molecular targets and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol

- 3-(3-(4-Bromophenyl)isoxazol-5-yl)propan-1-ol

- 3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol

Uniqueness

3-(Isoxazol-4-yl)propan-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its hydroxyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

3-(Isoxazol-4-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring, which includes both nitrogen and oxygen atoms. The presence of a propan-1-ol moiety indicates a hydroxyl group (-OH) attached to a three-carbon chain, which is crucial for its biological interactions. The structural formula can be represented as follows:

Biological Activities

The biological activities of this compound include:

- Enzyme Modulation : This compound has shown interactions with enzymes such as cyclooxygenase and lipoxygenase, which are pivotal in inflammatory processes. These interactions suggest potential applications in treating inflammatory diseases.

- Analgesic Properties : Due to its ability to modulate pain-related pathways, this compound may serve as an analgesic agent.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : The unique structure of this compound allows it to interact with various cellular targets, which may lead to anticancer effects. However, specific mechanisms remain under investigation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Modulates cyclooxygenase and lipoxygenase activity | |

| Analgesic Effect | Potential analgesic properties through interaction with pain pathways | |

| Antimicrobial | Exhibits activity against various microbial strains | |

| Anticancer | Interacts with cellular targets related to cancer processes |

While specific mechanisms of action for this compound are not fully elucidated, its structural characteristics suggest that it may act through multiple pathways involving enzyme modulation and receptor interaction. Further research is necessary to clarify these mechanisms and develop targeted therapies.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical routes, emphasizing the versatility of its production. Understanding these synthetic pathways is crucial for developing derivatives that may enhance its biological activity or reduce potential side effects.

Table 2: Synthetic Routes Overview

| Methodology | Description |

|---|---|

| Cyclization Reactions | Formation of the isoxazole ring from appropriate precursors |

| Hydroxylation | Introduction of the hydroxyl group onto the carbon chain |

Properties

IUPAC Name |

3-(1,2-oxazol-4-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-3-1-2-6-4-7-9-5-6/h4-5,8H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJXYTTYMXWESL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599468 |

Source

|

| Record name | 3-(1,2-Oxazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10421-09-7 |

Source

|

| Record name | 3-(1,2-Oxazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.